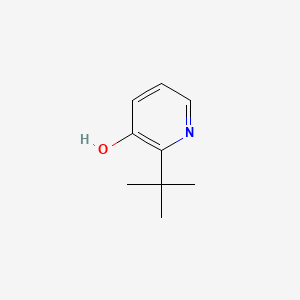
2-tert-Butyl-3-hydroxypyridine
説明
Synthesis Analysis
The synthesis of related compounds such as 3-tert-Butylpyridine has been achieved through multi-step sequences from neopentyl alcohol, showcasing the complexity and intricacy involved in synthesizing tert-butylated pyridines. These processes often involve cycloadditions and subsequent conversions to achieve the desired pyridine base (Fujii et al., 1978).
Molecular Structure Analysis
The molecular structure of 2-tert-Butyl-3-hydroxypyridine derivatives has been studied through methods such as X-ray crystallography, revealing detailed insights into their crystalline forms and intramolecular interactions. For instance, compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate and other precursors demonstrate significant intramolecular hydrogen bonding, affecting their molecular conformation and stability (Çolak et al., 2021).
Chemical Reactions and Properties
2-tert-Butyl-3-hydroxypyridine participates in various chemical reactions, illustrating its reactivity and potential as a precursor for more complex molecules. For example, palladium-catalyzed hydroxylation reactions of aryl C-H bonds using tert-butyl hydroperoxide as the oxidant showcase the compound's utility in synthesizing ortho-hydroxylated products (Dong et al., 2015).
Physical Properties Analysis
The physical properties of 2-tert-Butyl-3-hydroxypyridine and its derivatives, such as solubility, thermal stability, and optical characteristics, are significantly influenced by the nature of the substituents on the pyridine ring. The introduction of tert-butyl groups and hydroxyl functionalities affects the solubility and thermal stability, with the tert-butyl group enhancing optical properties and the hydroxyl group increasing solubility in polar solvents (Yuan et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-tert-Butyl-3-hydroxypyridine, such as its reactivity towards electrophiles, nucleophiles, and participation in coordination complexes, are pivotal in its applications. For instance, its ability to form complexes with metals and its behavior in redox reactions highlight its versatility and potential in catalysis and materials science (Boschloo et al., 2006).
科学的研究の応用
Molecular Recognition in Catalysis
2-tert-Butyl-3-hydroxypyridine derivatives play a role in molecular recognition, which is crucial for selectivity in catalytic processes. For instance, (terpy')Mn(O)(mu-O)(2)Mn(SO(4))(terpy') catalysts recognize substrates through hydrogen bonding, leading to selective C-H oxidation. This molecular recognition is pivotal for controlling access to the reactive center and preventing non-selective hydroxylation, as demonstrated in studies involving tert-butyl benzoic acid (Balcells et al., 2009).
Synthesis of Specialty Chemicals
Compounds like tert-butyl sorbate, when reacted under specific conditions, can lead to the formation of complex organic structures. For instance, using enantiopure lithium and (-)-camphorsulfonyloxaziridine, tert-butyl sorbate transforms into a compound that can be further used in asymmetric synthesis, as seen in the production of 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).
Photovoltaic Applications
Certain pyridine derivatives, including those substituted with tert-butyl groups, find applications in the photovoltaic field. In dye-sensitized TiO2 solar cells, the addition of compounds like 4-tert-butylpyridine to redox electrolytes significantly impacts performance by affecting the TiO2 surface charge and electron recombination processes (Boschloo et al., 2006).
Catalysis and Ligand Design
Pyridine ligands, including those with tert-butyl substitutions, are integral in designing catalysts for various chemical reactions. These ligands are used in the synthesis of complex compounds, as they can influence the reaction mechanism and product formation. The modification of pyridine ligands with tert-butyl groups has implications in the development of new catalytic processes (Winter et al., 2011).
Fluorescence Studies
The study of hydroxypyridines, including those substituted with tert-butyl groups, contributes to the understanding of fluorescence behavior in different solvents. This research has implications in the development of fluorescent probes and materials (Weisstuch et al., 1975).
将来の方向性
特性
IUPAC Name |
2-tert-butylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-7(11)5-4-6-10-8/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRWAHBFRAJUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213083 | |
| Record name | 2-tert-Butyl-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63688-34-6 | |
| Record name | 2-(1,1-Dimethylethyl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63688-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-3-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063688346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyl-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



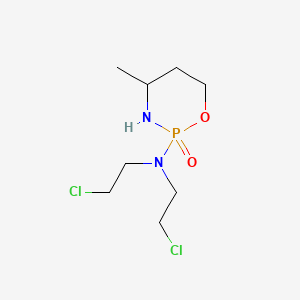
![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)
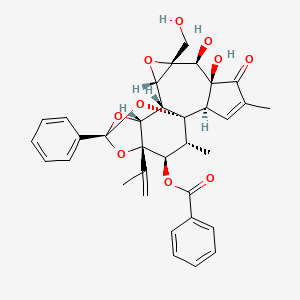

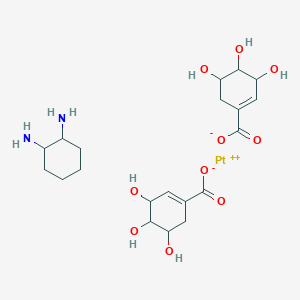
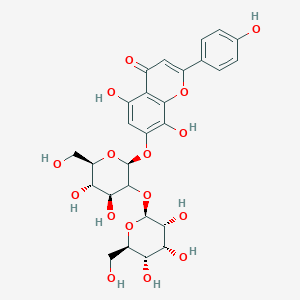

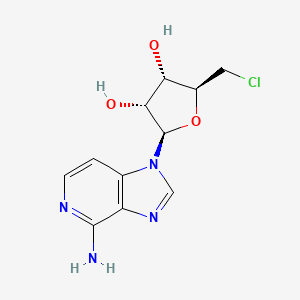

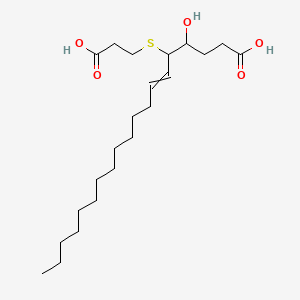
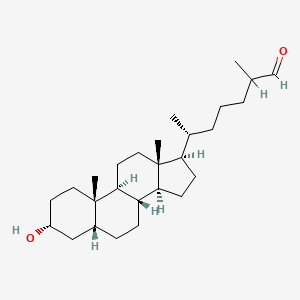
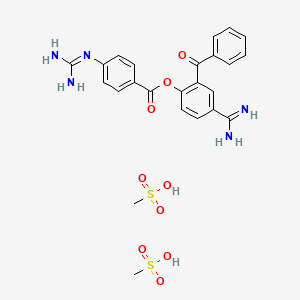
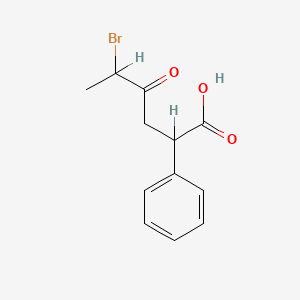
![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)